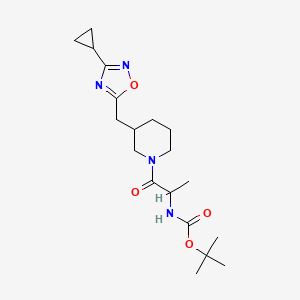
Tert-butyl (1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate is a useful research compound. Its molecular formula is C19H30N4O4 and its molecular weight is 378.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl (1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group , a piperidine ring , and a 1,2,4-oxadiazole moiety . The oxadiazole ring is particularly significant due to its association with various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific arrangement of these functional groups may enhance the compound's interaction with biological targets.
Research indicates that compounds containing the oxadiazole scaffold exhibit a broad spectrum of biological activities due to their ability to interact with various molecular targets:
- Antitumor Activity : Oxadiazole derivatives have shown selective cytotoxicity against cancer cell lines. For instance, studies have demonstrated that certain oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Effects : The 1,3,4-oxadiazole ring is known for its antimicrobial properties. Compounds with this structure have been reported to exhibit antibacterial and antifungal activities against various pathogens .
- Neuroprotective Effects : Some studies suggest that oxadiazole derivatives can inhibit enzymes such as acetylcholinesterase and β-secretase, potentially preventing neurodegenerative diseases by reducing amyloid beta aggregation.
In vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Activity Type | Observations |
|---|---|
| Antitumor | Exhibited IC50 values indicating significant cytotoxicity against tumor cells. |
| Antimicrobial | Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. |
| Neuroprotective | Showed potential in inhibiting amyloid beta aggregation in neurodegenerative models. |
Case Studies
One notable study explored the antitumor effects of similar oxadiazole compounds on a panel of 11 different cancer cell lines. The most potent compound exhibited an IC50 value of 9.4 µM, indicating substantial activity against these cells . Another investigation focused on the antimicrobial properties of oxadiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .
Properties
IUPAC Name |
tert-butyl N-[1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-12(20-18(25)26-19(2,3)4)17(24)23-9-5-6-13(11-23)10-15-21-16(22-27-15)14-7-8-14/h12-14H,5-11H2,1-4H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKZFAYRKPLPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














